molecular formula C₁₇H₁₇NO₂ B1142370 6-甲基-5,6,6a,7-四氢-4H-二苯并[de,g]喹啉-10,11-二醇 CAS No. 61503-74-0

6-甲基-5,6,6a,7-四氢-4H-二苯并[de,g]喹啉-10,11-二醇

货号 B1142370
CAS 编号: 61503-74-0
分子量: 267.32
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol (MTHDQ) is a small molecule found in plants and fungi. It is a member of the dibenzodiazepine family, which includes compounds such as diazepam and midazolam. MTHDQ is a naturally occurring compound with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been studied as a potential therapeutic agent for a variety of diseases, including Alzheimer's, Parkinson's, and cancer.

科学研究应用

  1. 结构和光谱分配:从生物碱 boldine 衍生的新型杂环化合物(包括与 6-甲基-5,6,6a,7-四氢-4H-二苯并[de,g]喹啉-10,11-二醇 类似的结构)已经过研究,以使用一维和二维 NMR 技术进行其完整的结构和光谱分配 (Sobarzo-Sánchez 等人,2001).

  2. 抗氧化特性:与 6-甲基-5,6,6a,7-四氢-4H-二苯并[de,g]喹啉-10,11-二醇 结构相关的化合物 boldine 以其抗氧化特性而著称。这突出了在氧化应激相关疾病中的潜在应用 (Asencio 等人,1996).

  3. 表面增强拉曼散射 (SERS) 研究:在 SERS 研究中,使用棱柱形银纳米粒子研究了与本化合物在结构上相似的抗氧化生物碱 boldine。这表明在分析化学中研究复杂有机分子的潜在应用 (Herrera 等人,2014).

  4. 代谢和药代动力学研究:另一种相关化合物格劳辛已被研究其被人细胞色素 P450 代谢,表明其药代动力学特性和潜在的药物相互作用 (Meyer 等人,2013).

  5. 合成方法:对类似化合物的外消旋版本进行合成研究突出了开发用于药物应用的合成途径的潜力 (Bänziger 等人,2000).

  6. 结构检查:对具有结构相似性的化合物(如 (Z)‐N-甲酰基正小檗碱)的分子结构的研究提供了对这类化合物的分子几何结构和潜在反应性的见解 (Simonsen 等人,1996).

  7. 抗结核活性:已合成与本化合物相似的六氢-2H-吡喃[3,2-c]喹啉类似物并对其进行抗结核活性评价,表明在抗菌研究中的潜在应用 (Kantevari 等人,2011).

属性

IUPAC Name

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWNQDUVQKEIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859022
Record name (+/-)-Apomorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

CAS RN

61503-74-0
Record name (+/-)-Apomorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does the structure of 5,6-ADTN contribute to its dopaminergic activity?

A1: 5,6-ADTN shares structural similarities with other dopaminergic agonists like apomorphine []. Specifically, it has the same spatial arrangement as (6aR)-apomorphine [], which is crucial for interacting with dopamine receptors.

Q2: Are there any known modifications to the 5,6-ADTN structure that enhance or diminish its dopaminergic activity?

A2: While the provided research doesn't delve into specific modifications for 5,6-ADTN, it highlights the importance of the catechol moiety (two hydroxyl groups on the aromatic ring) for dopamine receptor binding, a feature shared by 5,6-ADTN and apomorphine [, ]. Modifying this moiety would likely impact its activity.

Q3: Does 5,6-ADTN act as a dopamine agonist at both pre- and postsynaptic receptors?

A3: Research suggests that 5,6-ADTN demonstrates a higher efficacy at presynaptic dopamine receptors compared to postsynaptic receptors []. This selectivity for presynaptic receptors differentiates it from apomorphine, which acts on both [].

Q4: What in vivo models have been used to study 5,6-ADTN's effects on dopaminergic activity?

A5: One model mentioned is the assessment of locomotor activity changes in rats []. This model helps researchers understand how the compound influences movement, a key aspect of dopamine function.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。